Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate
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Overview
Description
Diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate is a heterocyclic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate typically involves multi-component reactions. One common method is the reaction of aromatic amines, aldehydes, and acetylenic esters in the presence of a catalyst such as HY Zeolite nano-powder . This method is efficient and yields good quantities of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different furan derivatives.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Singlet oxygen in methanol or ethanol with sensitizers like methylene blue or Rose Bengal.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate involves its interaction with various molecular targetsAdditionally, its furan ring structure allows it to participate in various cycloaddition reactions, contributing to its versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2(5H)-furanone: Another furan derivative with similar reactivity but different functional groups.
Benzofuran derivatives: Compounds with a benzene ring fused to a furan ring, exhibiting different biological activities.
Uniqueness
Diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate is unique due to its specific diethyl malonate moiety, which provides additional reactivity and versatility in synthetic applications compared to other furan derivatives.
Properties
CAS No. |
85152-95-0 |
---|---|
Molecular Formula |
C11H14O6 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
diethyl 2-(5-oxooxolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C11H14O6/c1-3-15-10(13)9(11(14)16-4-2)7-5-6-8(12)17-7/h3-6H2,1-2H3 |
InChI Key |
HPIJXOBAQIJESE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCC(=O)O1)C(=O)OCC |
Origin of Product |
United States |
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